molecular formula C9H18N2 B2978219 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane CAS No. 1195064-96-0

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B2978219
CAS No.: 1195064-96-0
M. Wt: 154.257
InChI Key: MTHMEROBAPUNDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

IDBO can be synthesized through various methods, including catalytic reduction of pyrazole, the reaction of alkyl diazomethanes with carbonyl compounds, and solvothermal synthesis. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular formula of IDBO is C9H18N2. The InChI code is 1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3.


Chemical Reactions Analysis

IDBO possesses a strong nucleophilic character, which makes it highly reactive towards acidic and electrophilic reagents. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Catalytic Applications in Organic Synthesis Diazabicyclo[2.2.2]octane (DABCO) derivatives, including those structurally similar to 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, are widely used as catalysts in various organic reactions. For instance, DABCO has been employed as a catalyst in the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media, highlighting its role in facilitating condensation reactions under mild conditions and in eco-friendly solvents (Azizian, Shameli, & Balalaie, 2012). Similarly, DABCO's effectiveness in decarboxylative acylation processes to synthesize α-keto and α,β-unsaturated amides or esters under metal-free conditions demonstrates its versatility as a reagent (Zhang et al., 2017).

Synthesis of Heterocyclic Compounds DABCO has been utilized as a mild and efficient catalyst for the synthesis of naphthopyran derivatives through a one-pot three-component reaction, showcasing its utility in synthesizing complex heterocyclic structures under benign conditions (Balalaie, Ramezanpour, Bararjanian, & Gross, 2008). This suggests that derivatives of DABCO, including this compound, may find similar applications in the construction of heterocyclic frameworks.

Phase Transition Materials Research into novel phase transition materials based on diazabicyclo[2.2.2]octane derivatives has led to the synthesis of compounds exhibiting reversible phase transitions, as observed in the study of 1-isopropyl-1,4-diazabicyclo[2.2.2]octan-1-ium with sodium tetrafluoroborate and hexafluorophosphoric acid (Chen & Cao, 2017). These findings open up possibilities for this compound in materials science, particularly in the development of materials with specific thermal properties.

Environmental Applications The synthesis of malonates from 3-halopropynoates, alcohols, and water using DABCO, described by Qian et al. (2015), represents an environmentally benign approach to accessing 1,3-dicarbonyl compounds under mild conditions (Qian et al., 2015). This method, leveraging the catalytic properties of diazabicyclo[2.2.2]octane derivatives, underscores the potential for this compound in green chemistry applications.

Properties

IUPAC Name

8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMEROBAPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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